Home > Products > Screening Compounds P45526 > Antituberculosis agent-2
Antituberculosis agent-2 -

Antituberculosis agent-2

Catalog Number: EVT-15277421
CAS Number:
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antituberculosis agent-2 is a novel compound developed for the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis. Tuberculosis remains a significant global health challenge, with multidrug-resistant strains complicating treatment efforts. Antituberculosis agent-2 is part of ongoing research aimed at identifying effective treatments against resistant strains of this pathogen.

Source

Antituberculosis agent-2 has emerged from extensive medicinal chemistry research focused on synthesizing compounds that can effectively combat Mycobacterium tuberculosis. The compound was developed through collaborative efforts in various research institutions and pharmaceutical companies, emphasizing the need for new therapeutic options due to the rising prevalence of drug-resistant tuberculosis strains.

Classification

Antituberculosis agent-2 belongs to a class of antitubercular agents that are designed to inhibit the growth of Mycobacterium tuberculosis. This classification includes various chemical entities that target different biological pathways within the bacterium, aiming to disrupt its survival and replication processes.

Synthesis Analysis

Methods

The synthesis of Antituberculosis agent-2 typically involves several organic chemistry techniques, including:

  • Reflux reactions: To facilitate the formation of complex structures under controlled temperatures.
  • Column chromatography: For purifying the synthesized compounds.
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation and confirming the identity of the synthesized compound.

Technical Details

The synthesis process may involve multiple steps, including the formation of key intermediates that are subsequently modified to yield Antituberculosis agent-2. Reaction conditions such as solvent choice, temperature, and reaction time are optimized to maximize yield and purity.

Molecular Structure Analysis

Structure

Antituberculosis agent-2 features a unique molecular structure characterized by specific functional groups that enhance its activity against Mycobacterium tuberculosis. The precise molecular formula and structural details can be obtained through advanced techniques like X-ray crystallography or NMR spectroscopy.

Data

The molecular weight, melting point, and solubility characteristics are critical parameters in assessing the compound's potential as a therapeutic agent. These data points help in predicting pharmacokinetic properties and bioavailability.

Chemical Reactions Analysis

Reactions

Antituberculosis agent-2 undergoes various chemical reactions that are essential for its biological activity. These may include:

  • Enzymatic reactions: Interactions with specific enzymes in Mycobacterium tuberculosis that are crucial for its metabolism.
  • Redox reactions: Potential involvement in electron transfer processes that affect bacterial survival.

Technical Details

Understanding these reactions requires detailed kinetic studies and mechanistic investigations, often utilizing techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) to analyze reaction products.

Mechanism of Action

Process

The mechanism of action of Antituberculosis agent-2 involves targeting specific pathways within Mycobacterium tuberculosis. This may include:

  • Inhibition of cell wall synthesis: By interfering with enzymes responsible for peptidoglycan biosynthesis.
  • Disruption of metabolic pathways: Targeting unique metabolic processes essential for bacterial growth and replication.

Data

Experimental data from in vitro studies demonstrate the efficacy of Antituberculosis agent-2 against various strains of Mycobacterium tuberculosis, including drug-resistant variants. This data is crucial for understanding its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

Antituberculosis agent-2 exhibits distinct physical properties such as:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents, which is important for formulation development.

Chemical Properties

The chemical properties include stability under physiological conditions, reactivity with biological targets, and potential interactions with other drugs. Detailed analyses often involve:

  • pH stability tests
  • Thermal stability assessments

Relevant data from these analyses inform formulation strategies for effective drug delivery.

Applications

Scientific Uses

Antituberculosis agent-2 is primarily researched for its application in treating tuberculosis, particularly in cases where traditional therapies fail due to drug resistance. Its development aligns with global health initiatives aimed at combating infectious diseases through innovative pharmacological approaches. Additionally, ongoing studies may explore its potential use in combination therapies to enhance treatment efficacy against resistant strains of Mycobacterium tuberculosis.

Discovery and Development of Antituberculosis Agent-2

Phenotypic Screening Strategies for Novel Antitubercular Compounds

Phenotypic screening represents a cornerstone in antitubercular drug discovery, enabling identification of compounds with whole-cell activity against Mycobacterium tuberculosis (Mtb). This approach circumvents limitations of target-based methods, which often fail due to poor compound penetration or lack of bacterial target essentiality in vivo [2] [6]. Three key screening paradigms have emerged:

  • Pathogen-Specific Screening: Direct screening against Mtb H37Rv remains the gold standard, as surrogates like M. smegmatis miss 48–50% of Mtb inhibitors due to divergent biology (e.g., 30% of Mtb proteins lack orthologues in M. smegmatis). M. bovis BCG performs better but still misses 21% of hits [2].
  • Hypoxia-Mimicking Assays: The Low Oxygen Recovery Assay (LORA) identifies compounds active against non-replicating persisters—critical for shortening therapy. This revealed dual-mechanism agents like nitroimidazoles [7].
  • High-Throughput Innovations: Novartis Institute for Tropical Diseases (NITD) screened ~2.2 million compounds against M. bovis BCG, followed by Mtb confirmation. This yielded five chemical series: pyrimidineimidazoles, imidazopyridines, indolcarboxamides, pyrazolopyrimidines, and pyridones [6].

Table 1: Efficacy of Mycobacterial Surrogates in Phenotypic Screening

Screening StrainGrowth TimeMissed Mtb InhibitorsKey Limitations
M. smegmatis4 days48–50%Divergent proteome; lacks biofilm-associated targets
M. bovis BCG14 days21%Biosafety Level 2; slower growth; attenuated virulence
Mtb H37Rv21–28 days0%Requires BSL-3 facilities; slower throughput

Structural Identification and Scaffold Optimization in Compound 8d

Compound 8d (benzimidazole hydrazone) emerged from in silico screening against methicillin-resistant Staphylococcus aureus (MRSA) pyruvate kinase (PK), revealing a novel antimycobacterial scaffold. Key structural insights guided its optimization:

  • Binding Mechanism: X-ray crystallography showed 8d occupies a unique allosteric site at the PK tetramer interface, inducing conformational rigidity. The bromine atom engages a hydrophobic subpocket, while the hydrazone linker hydrogen-bonds with Asp-389 and Gly-403 [3].
  • Scaffold Hopping: Replacing benzimidazole with indole (e.g., Compound 7g) improved Mtb MIC to 1 μg/ml. Modifications focused on:
  • Lipophilicity: Bromine or phenyl substitutions enhanced membrane penetration.
  • Electrostatic Compatibility: Carboxylic acids reduced cytotoxicity against mammalian cells.
  • Resistance Mitigation: MRSA passaged 25× with sublethal 7d concentrations showed no significant resistance—attributed to PK’s high connectivity in bacterial metabolism [3].

Table 2: Structure-Activity Relationship of 8d-Derived Analogues

CompoundCore ScaffoldR-GroupMRSA PK IC₉₀ (nM)Mtb MIC (μg/ml)
8dBenzimidazole4-Br-Ph91>64 (Inactive)
7dIndole3-COOH424.0
7gIndole5-Br, 3-COOEt181.0
Indole-thiadiazole2-Naphthyl80.5

Hydrazide-hydrazones like 8d were repurposed for Mtb via scaffold conservation, leveraging their:

  • Metal-Chelating Capacity: Hydrazone moiety disrupts iron-dependent enzymes [9].
  • InhA Inhibition Potential: Analogues interfere with enoyl-ACP reductase in mycolic acid biosynthesis—validated via enzyme kinetics and mutant rescue studies [5].

Repurposing Approaches in Antitubercular Drug Development

Drug repurposing accelerates antitubercular discovery by leveraging known pharmacokinetics and safety profiles. Two primary strategies dominate:

  • Direct Therapeutic Repurposing:
  • Carbapenems: Biapenem (MIC₉₀ 2.5–5 μg/mL) synergizes with clavulanic acid (4-fold MIC reduction) by inhibiting L,D-transpeptidases involved in peptidoglycan cross-linking [4].
  • Nitroimidazoles: Delamanid and pretomanid—originally developed for parasites—inhibit mycolic acid synthesis (aerobic) and cause nitric oxide-mediated respiration poisoning (hypoxic) via F420-dependent activation [7].
  • Scaffold Repurposing:
  • Fluoroquinolones: Moxifloxacin’s core structure inspired ATP synthase inhibitors like bedaquiline, discovered via phenotypic screening against M. smegmatis [2].
  • Ethambutol Analogues: SQ109 emerged from a 63,238-compound library based on ethylenediamine pharmacophores. It inhibits MmpL3 transporter independently of embB mutations [2] [9].

Table 3: Repurposed Compounds with Anti-TB Activity

CompoundOriginal IndicationAnti-TB MechanismKey Advantage
BiapenemGram-negative bacteriaL,D-transpeptidase inhibitionSynergy with β-lactamase inhibitors
Tebipenem pivoxilPediatric otitisPeptidoglycan synthesis blockadeOral bioavailability; acid-stable
FexinidazoleAfrican trypanosomiasisNitroreductase-activated radical formationActivity against non-replicating Mtb
EbselenAntioxidantL,D-Transpeptidase 1 covalent inhibitionGlutathione peroxidase mimetic activity

Innovative validation approaches include:

  • X-ray Crystallographic-Phenotypic (XP) Screens: Identified benzo[b][1,4]oxazine derivatives as CYP121A1 inhibitors (MIC₉₀ 6.25 μM), confirmed via target engagement and whole-cell activity correlation [8].
  • Pharmacophore Hybridization: Merging rimonabant’s scaffold with sila-modifications yielded novel InhA inhibitors, circumventing KatG-dependent activation [9].

Concluding Remarks

The discovery of Antituberculosis Agent-2 exemplifies three synergistic paradigms: pathogen-focused phenotypic screening, scaffold optimization guided by structural biology, and strategic repurposing of chemotypes. Future development requires enhancing compound penetration through Mtb’s lipid-rich envelope and targeting non-replicating populations to overcome persistence.

Properties

Product Name

Antituberculosis agent-2

IUPAC Name

5-(azetidin-1-ylmethyl)-6-hydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

InChI

InChI=1S/C19H17NO4/c21-13-4-2-12(3-5-13)18-10-16(23)19-14(11-20-8-1-9-20)15(22)6-7-17(19)24-18/h2-7,10,21-22H,1,8-9,11H2

InChI Key

YONQTMXRNDKBLV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.